molecular formula C14H8N2O4 B099865 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 16063-03-9

2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B099865
CAS RN: 16063-03-9
M. Wt: 268.22 g/mol
InChI Key: WKYQIWUAPDQQRV-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family, characterized by the presence of a nitro group attached to the phenyl ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The nitro group is a significant substituent that can influence the chemical reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, can be achieved through various routes. One such method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid, which has been shown to be compatible with various functional groups . Another approach for synthesizing nitro-substituted benzoxazinones is from readily available 4-nitroanthranilic acid, which has been used to create a group of new nitro-substituted benzoxazinones with potential anticancer and antioxidant properties .

Molecular Structure Analysis

The molecular and crystal structures of nitro-substituted benzoxazinones have been studied using X-ray diffraction and computational methods. For instance, the crystal structure of a related compound, 2-(2'-tosylamino-5'-nitrophenyl)-4H-3,1-benzoxazin-4-one, was analyzed at low temperatures, revealing a quinoid structure and an increase in the linear parameters of the intramolecular N-H...N hydrogen bond upon cooling . The presence of the nitro group affects the strength of the intramolecular hydrogen bond and the luminescence properties of these compounds .

Chemical Reactions Analysis

Nitration reactions of benzoxazinones have been explored, with the nitro group's position significantly affecting the reaction outcome. For example, the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one leads to the formation of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, while the nitration of 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-one results in a different nitro-substituted product . These reactions are crucial for the functionalization of benzoxazinones and the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzoxazinones are influenced by the substituents on the benzene ring. The vibrational properties of these compounds have been studied using FTIR and Raman spectroscopy, combined with DFT calculations, to understand their structural, topological, and vibrational characteristics. The presence of activating and deactivating groups linked to the oxazine rings, such as methyl and nitro groups, can be justified by their effect on the stability and reactivity of the compounds . Additionally, the luminescence properties are associated with the strength of the intramolecular hydrogen bond, with the luminescence maximum shifting to the short-wave region as the bond becomes stronger .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis : The compound is formed during the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one, indicating its relevance in chemical synthesis processes (Safina & Bolotin, 1974).

  • Molecular and Crystal Structures : X-ray diffraction studies at low temperatures reveal insights into the molecular and crystal structures of related benzoxazin-4-one derivatives. These studies contribute to understanding the structural properties of such compounds (Utenyshev et al., 2001).

  • Structural Analysis through FT-IR and Raman Spectra : Analysis of the structure and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives using FTIR and FT-Raman spectra provides insights into their topological and reactivity characteristics (Castillo et al., 2017).

Photophysical Properties

  • Luminescence Studies : The luminescence properties of nitro-substituted benzoxazin-4-ones are associated with the strength of intramolecular hydrogen bonds, which can shift the luminescence maximum to different wavelengths (Loseva et al., 1972).

Synthetic Applications

  • Synthesis of Functionalized Derivatives : The compound is used in the synthesis of various functionally substituted 4H-1,2-benzoxazine derivatives, serving as a precursor for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Biological Evaluation

  • Anticonvulsant, Antimicrobial, and Antioxidant Activities : Derivatives of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have been evaluated for their anticonvulsant, antimicrobial, and antioxidant activities, demonstrating the compound's potential in pharmaceutical research (Giradkar et al., 2020).

Chemical Reactions and Mechanisms

  • Reaction Kinetics and Mechanisms : Studies on the reaction kinetics and mechanisms of benzoxazines, including the title compound, provide valuable insights into their chemical behavior and potential applications in synthesis (Dixon et al., 1997).

Future Directions

While specific future directions for “2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one” were not found, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

2-(3-nitrophenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-14-11-6-1-2-7-12(11)15-13(20-14)9-4-3-5-10(8-9)16(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYQIWUAPDQQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303923
Record name 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

CAS RN

16063-03-9
Record name NSC163529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163529
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-NITROPHENYL)-3,1-BENZOXAZIN-4(4H)-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ZA Khan, SAR Naqvi, SA Shahzad… - Asian Journal of …, 2013 - researchgate.net
Twenty derivatives of 2-aryl-4H-3, 1-benzoxazin-4-one synthesized and their potential therapeutically significance tested against two strains of Gram positive bacteria (Staphylococcus …
Number of citations: 14 www.researchgate.net
ZA Khan, N Afzal, Z Hussain, SAR Naqvi… - Asian Journal of …, 2014 - researchgate.net
Twenty one derivatives of 2-aryl-4H-3, 1-benzoxazin-4-one were synthesized and their potential therapeutically significance and structureactivity relationship were tested against a-…
Number of citations: 4 www.researchgate.net
BP Marasini, F Rahim, S Perveen, A Karim… - Bioorganic …, 2017 - Elsevier
A series of benzoxazinones 1–28 were synthesized via reaction of anthranilic acid with various substituted benzoyl chlorides in the presence of triethylamine in chloroform. Compounds …
Number of citations: 19 www.sciencedirect.com
D Azarifar, D Sheikh - Heteroatom Chemistry, 2011 - Wiley Online Library
An application of ultrasonic irradiation in the one‐pot synthesis of N‐acetyl‐2‐aryl‐1,2‐dihydro‐(4H)‐3,1‐benzoxazin‐4‐ones from the condensation reaction between aromatic …
Number of citations: 15 onlinelibrary.wiley.com
RU Safina, BM Bolotin - Chemistry of Heterocyclic Compounds, 1974 - Springer
2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one is formed in the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one, while 2-(2-tosylamino-5-nitrophenyl)-4H-3,1-benzoxazin-4-one is formed in …
Number of citations: 1 link.springer.com
J Soukupová - 2013 - orca.cardiff.ac.uk
B-Cell Lymphoma 3 (Bcl-3) is a proto-oncogene modulating the nuclear factor κB (NF-κB) signalling pathway, which had been first identified at the site of at (14,19) translocation in B-…
Number of citations: 2 orca.cardiff.ac.uk
A Nagarwala - 2010 - search.proquest.com
Quinazoline consist of fused benzene and pyrimidine bicyclic structure. In this research work an attempt has been made to synthesize quinazolinone derivatives with a significant …
Number of citations: 0 search.proquest.com

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